2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
Overview
Description
2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N4 and its molecular weight is 199.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to interact with various enzymes and receptors due to their ability to form bonds with biological systems . For instance, some azoles target the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that triazole derivatives can interact with their targets and cause changes in their function . The interaction often involves the formation of a bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
For instance, some azoles inhibit the cytochrome P-450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing the 1,2,4-triazole ring have been found to possess good or moderate antimicrobial activities . They are also known to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Biochemical Analysis
Biochemical Properties
2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including alpha-amylase and alpha-glucosidase, where it exhibits inhibitory effects . The interaction with these enzymes involves binding to the active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound affects cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. It is crucial to determine the appropriate dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways. Additionally, this compound may affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cellular membranes via specific transporters, facilitating its entry into cells. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKQBFLHDHDODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694531 | |
Record name | 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462651-77-0 | |
Record name | 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.